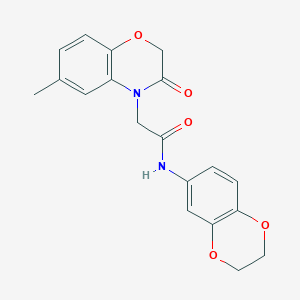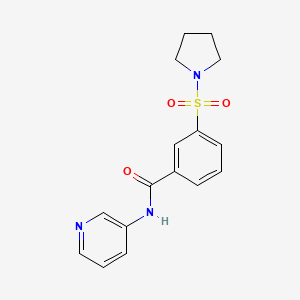
2-(3-chloro-4-hydroxy-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of isoindole-1,3-diones, including derivatives similar to the compound of interest, can be efficiently performed through palladium-catalyzed aminocarbonylation of o-halobenzoates in the presence of primary amines. This method has been shown to tolerate a wide range of functional groups, including methoxy, alcohol, ketone, and nitro groups, indicating a versatile approach to synthesizing such compounds (Worlikar & Larock, 2008).
Molecular Structure Analysis
The molecular and vibrational structures of isoindole-dione derivatives have been extensively studied using techniques like Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. These studies provide detailed insights into the compounds' optimized geometry, vibrational frequencies, and fundamental modes, contributing significantly to understanding the molecular structure and its implications on the compounds' reactivity and properties (Arjunan et al., 2009).
Chemical Reactions and Properties
Isoindole-dione compounds engage in a variety of chemical reactions. For example, they can undergo cycloaddition reactions with electrophilic vinyl nitroso compounds, forming oxazines and alkylindoles depending on the reaction conditions and the presence of different nucleophiles. These reactions highlight the chemical versatility and reactivity of isoindole-dione derivatives, paving the way for the synthesis of a wide array of heterocyclic compounds with potential biological activities (Gilchrist & Roberts, 1983).
Physical Properties Analysis
The study of physical properties, including the analysis of optical properties such as absorbance, transmittance, and refractive index, is crucial for understanding the material characteristics of isoindole-dione derivatives. These properties are essential for determining the compounds' suitability for various applications, including their potential use in organic electronics and photonics (Tan et al., 2018).
Chemical Properties Analysis
Isoindole-dione compounds exhibit a range of chemical properties, including the ability to participate in addition and cycloaddition reactions. These properties are significantly influenced by the compound's molecular structure, particularly the presence of functional groups such as nitro, hydroxy, and chloro substituents. The understanding of these chemical properties is fundamental to exploring the reactivity and potential applications of these compounds in various fields, including medicinal chemistry and material science (Katagiri et al., 1994).
科学的研究の応用
Synthesis and Heterocyclic Chemistry
- Palladium-Catalyzed Synthesis : A study by Worlikar and Larock (2008) demonstrated the use of palladium-catalyzed aminocarbonylation of o-halobenzoates to produce 2-substituted isoindole-1,3-diones. This method shows the compound's relevance in synthesizing important classes of heterocycles, highlighting its versatility in chemical reactions (Worlikar & Larock, 2008).
Electrophilic Addition and Cycloaddition Reactions
- Vinyl Nitroso Compound Reactions : Gilchrist and Roberts (1983) explored the addition and cycloaddition reactions of electrophilic vinyl nitroso compounds. Their findings on the behavior of these compounds towards indole and similar reactions with pyrrole and 1-methylpyrrole provide insight into the compound's utility in synthesizing novel organic structures, including those related to 2-(3-chloro-4-hydroxy-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione (Gilchrist & Roberts, 1983).
Antimicrobial and Chemotherapeutic Applications
- Malaricidal and Coccidiostatic Effects : Dürckheimer et al. (1980) reported that derivatives similar to the target compound exhibit pronounced coccidiostatic and malaricidal effects against drug-resistant malaria parasites. This study underlines the potential biomedical applications of such compounds in treating parasitic infections (Dürckheimer et al., 1980).
Material Science and Liquid Crystal Research
- Mesogenic Schiff Bases Synthesis : Research by Dubey et al. (2018) on isoindoline-1,3-dione-based mesogenic Schiff bases showed that these compounds exhibit liquid crystalline behavior. The study contributes to understanding the compound's role in material science, particularly in the design and development of liquid crystal devices (Dubey et al., 2018).
Organocatalysis
- Enantioselective Aminooxygenation : A study by Bui, Candeias, and Barbas (2010) highlighted the novel use of a quinidine dimer for the enantioselective aminooxygenation of oxindoles. This organocatalytic approach to synthesizing 3-hydroxyoxindole derivatives showcases the compound's utility in creating biologically active molecules with high enantioselectivity (Bui, Candeias, & Barbas, 2010).
特性
IUPAC Name |
2-[(3-chloro-4-hydroxy-5-nitrophenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O5/c16-11-5-8(6-12(13(11)19)18(22)23)7-17-14(20)9-3-1-2-4-10(9)15(17)21/h1-6,19H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGRPJXMEIXCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C(=C3)Cl)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669720 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-chloro-4-hydroxy-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B5503392.png)
![3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid](/img/structure/B5503411.png)
![N-cycloheptyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503417.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5503424.png)
![3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5503434.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5503446.png)


![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)
![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)


![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)
![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)